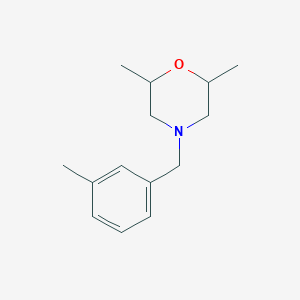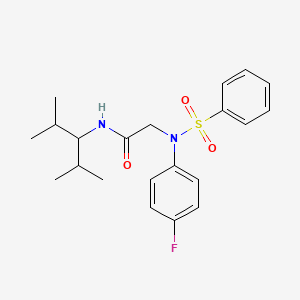![molecular formula C20H23ClO3 B5092310 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5092310.png)
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to enhance lipid metabolism and increase endurance in animal models. In recent years, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to improve endurance and reduce body fat.
作用机制
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 works by binding to and activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and a decrease in glucose utilization, resulting in improved endurance and reduced body fat. Additionally, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its ability to enhance endurance.
Biochemical and Physiological Effects:
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been shown to have a number of biochemical and physiological effects in animal models. In a study published in the Journal of Medicinal Chemistry, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to increase the expression of genes involved in mitochondrial biogenesis, leading to an increase in mitochondrial content and function. Additionally, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to increase fatty acid oxidation and reduce glucose utilization in skeletal muscle cells, resulting in improved endurance and reduced body fat.
实验室实验的优点和局限性
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has several advantages for use in lab experiments, including its ability to improve endurance and reduce body fat in animal models. However, there are also several limitations to its use, including its potential to cause liver damage and its potential to interact with other drugs and supplements. Additionally, the long-term effects of 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 on human health are not well understood, and further research is needed to fully understand its safety and efficacy.
未来方向
There are several potential future directions for research on 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516, including its potential use as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term health effects. Finally, there is a need for more research on the safety and efficacy of 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 in human populations, particularly in athletes and bodybuilders who may be using the drug for performance enhancement purposes.
合成方法
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. The most common method involves the reaction of 4-(3-chlorophenoxy)butanol with 2-methoxy-4-(2-propenyl)phenol in the presence of a base and a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516.
科学研究应用
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been extensively studied in animal models and has shown promising results in improving endurance, reducing body fat, and preventing metabolic disorders such as diabetes and obesity. In a study published in the Journal of Biological Chemistry, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to activate PPARδ in skeletal muscle cells, leading to an increase in fatty acid oxidation and a decrease in glucose utilization. This suggests that 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 may be a potential treatment for metabolic disorders such as diabetes and obesity.
属性
IUPAC Name |
1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-5-4-12-23-18-9-6-8-17(21)15-18/h3,6,8-11,14-15H,1,4-5,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADXSVHGDZOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)
![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)

![4-chloro-N-[3-(diethylamino)propyl]-N-{2-[(diphenylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092250.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5092283.png)
![3-[({2-[(4-methoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5092291.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5092293.png)
![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5092295.png)
![1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5092300.png)

![N-(3,4-dimethoxyphenyl)-1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B5092312.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5092320.png)
![methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate](/img/structure/B5092323.png)
![2-(4-chlorophenyl)-N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5092324.png)